5-Bromooxazol-4-amine
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Overview
Description
5-Bromooxazol-4-amine is a heterocyclic compound with the molecular formula C3H3BrN2O It consists of a five-membered oxazole ring with a bromine atom at the 5-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromooxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-5-bromopyridine with formamide under acidic conditions, leading to the formation of the oxazole ring. Another approach involves the use of 5-bromo-2-chloropyridine, which undergoes cyclization with ammonia to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Bromooxazol-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted oxazoles.
Oxidation: Products include nitro derivatives.
Reduction: Products include alkylamines.
Scientific Research Applications
5-Bromooxazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromooxazol-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and amino group can interact with biological targets, leading to the modulation of their activity. For example, it may inhibit kinases or proteases by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-oxazoline: Similar structure but lacks the amino group.
4-Amino-5-chloropyridine: Similar structure but with chlorine instead of bromine.
5-Bromo-4-thiouracil: Contains a sulfur atom instead of oxygen in the ring.
Uniqueness
5-Bromooxazol-4-amine is unique due to the presence of both a bromine atom and an amino group on the oxazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C3H3BrN2O |
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Molecular Weight |
162.97 g/mol |
IUPAC Name |
5-bromo-1,3-oxazol-4-amine |
InChI |
InChI=1S/C3H3BrN2O/c4-2-3(5)6-1-7-2/h1H,5H2 |
InChI Key |
YXQZDNNBMOHRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(O1)Br)N |
Origin of Product |
United States |
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